molecular formula C16H16F2N2O2 B5709092 N-(2,4-difluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea

N-(2,4-difluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea

Cat. No. B5709092
M. Wt: 306.31 g/mol
InChI Key: GZBBZVCNEIXTCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea, also known as DFP-10825, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent inhibitor of the protein kinase CK2, which is involved in the regulation of cell growth and survival.

Mechanism of Action

N-(2,4-difluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea is a potent inhibitor of the protein kinase CK2, which is involved in the regulation of cell growth and survival. CK2 is overexpressed in many cancer cells, and its inhibition can lead to cell death. This compound binds to the ATP-binding site of CK2 and prevents its activity. This leads to the inhibition of downstream signaling pathways that are important for cancer cell survival.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the migration and invasion of cancer cells, which are important processes for tumor metastasis. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, which can enhance their effectiveness.

Advantages and Limitations for Lab Experiments

N-(2,4-difluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea is a potent and selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in cancer biology. However, its low solubility in aqueous solutions can make it difficult to use in some experimental settings. In addition, its potency can also make it challenging to use in vivo, as high doses may be required to achieve therapeutic effects.

Future Directions

There are several potential future directions for the development of N-(2,4-difluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea. One possibility is to improve its solubility and pharmacokinetic properties, which could enhance its effectiveness in vivo. Another direction is to explore its potential as a combination therapy with other cancer treatments, such as chemotherapy and immunotherapy. Finally, further studies are needed to elucidate the mechanisms of CK2 inhibition by this compound and its downstream effects on cancer cells.

Synthesis Methods

The synthesis of N-(2,4-difluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea involves the reaction of 2,4-difluoroaniline with 4-methoxyphenethyl isocyanate in the presence of a base. The resulting urea derivative is then purified by column chromatography. The yield of the synthesis is typically around 50%, and the purity of the compound is confirmed by analytical methods such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-(2,4-difluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, prostate, lung, and pancreatic cancer cells. In vivo studies have also demonstrated that this compound can inhibit tumor growth in mouse models of breast and pancreatic cancer.

properties

IUPAC Name

1-(2,4-difluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F2N2O2/c1-22-13-5-2-11(3-6-13)8-9-19-16(21)20-15-7-4-12(17)10-14(15)18/h2-7,10H,8-9H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBBZVCNEIXTCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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